3-cyclohexyl-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound belonging to the class of alpha amino acid amides This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a thieno[3,4-c]pyrazol moiety
Preparation Methods
The synthesis of 3-cyclohexyl-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazol moiety: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This can be achieved through substitution reactions using suitable reagents.
Attachment of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a base.
Formation of the propanamide linkage: This is usually done through amidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-cyclohexyl-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Properties
Molecular Formula |
C21H27N3O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C21H27N3O4S/c1-28-17-10-8-16(9-11-17)24-21(18-13-29(26,27)14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h8-11,15H,2-7,12-14H2,1H3,(H,22,25) |
InChI Key |
QHQUIWCRAGGRKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4CCCCC4 |
Origin of Product |
United States |
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